molecular formula C10H10FN B1446639 7-Fluoro-1,3-dimethyl-1H-indole CAS No. 1368594-82-4

7-Fluoro-1,3-dimethyl-1H-indole

Cat. No. B1446639
M. Wt: 163.19 g/mol
InChI Key: UOALZHGCQYZJDA-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The empirical formula is C8H6FN and the molecular weight is 135.14 .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-1H-indole consists of a benzene ring fused with a pyrrole ring, with a fluorine atom attached to the 7th carbon atom in the indole ring system .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been reported .


Physical And Chemical Properties Analysis

7-Fluoro-1H-indole is a solid with a melting point of 60-65 °C . It is soluble in methanol . The empirical formula is C8H6FN and the molecular weight is 135.14 .

Scientific Research Applications

Reactions with Indole Derivatives

A study investigated the reactions of fluoroalkanesulfonyl azides with different indole derivatives, including 1,3-dimethylindole. Treatment of fluoroalkanesulfonyl azides with 1,3-dimethylindole in 1,4-dioxane at room temperature afforded fluoroalkanesulfonylimines in moderate to good yields. This research sheds light on the potential reactivity and applications of fluoro-substituted indole compounds in synthetic chemistry (He & Zhu, 2005).

HIV-1 Attachment Inhibitor

Another study discovered a novel HIV-1 attachment inhibitor that interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. The 4-fluoro derivative of an indole compound exhibited markedly enhanced potency and bioavailability in several animal models when administered orally. This highlights the potential of fluoro-substituted indoles in developing new therapeutic agents for HIV (Wang et al., 2003).

Radiopharmaceutical Synthesis

Fluorine-18 labeled indole derivatives have been developed as potent agents for imaging tau proteins in the brain, which are associated with Alzheimer's disease. A simplified one-step method for the synthesis of these compounds was reported, indicating the importance of fluoro-indole derivatives in the field of diagnostic imaging and neuroscience (Shoup et al., 2013).

Antimicrobial and Antiinflammatory Activities

Research on heterocycles derived from fluoro and nitroindole-carbohydrazides demonstrated moderate to good antimicrobial, antiinflammatory, and antiproliferative activities. This suggests the applicability of fluoro-substituted indoles in developing new pharmacological agents with potential therapeutic benefits (Narayana et al., 2009).

Safety And Hazards

7-Fluoro-1H-indole is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance. They are versatile building blocks in synthesis, providing access to diverse heterocycles. Accordingly, indole synthesis has a long and distinguished history, and the many published protocols for generating and elaborating the indole core ensure that few indole structures are beyond the reach of the present-day synthetic chemist .

properties

IUPAC Name

7-fluoro-1,3-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-7-6-12(2)10-8(7)4-3-5-9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOALZHGCQYZJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1,3-dimethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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